molecular formula C19H30N2O2S2 B2379399 N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide CAS No. 2034300-97-3

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide

Cat. No.: B2379399
CAS No.: 2034300-97-3
M. Wt: 382.58
InChI Key: DBXWMHAAPHHXKF-UHFFFAOYSA-N
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Description

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide is a potent and selective antagonist of the C-C chemokine receptor 6 (CCR6), a G-protein coupled receptor primarily expressed on immune cells like Th17 lymphocytes and dendritic cells. Its primary research value lies in the selective inhibition of the CCR6/CCL20 signaling axis , a key pathway involved in the recruitment of pro-inflammatory cells to sites of inflammation and disease. By blocking CCL20 (the sole known ligand for CCR6) from binding to its receptor, this compound effectively prevents the migration and activation of CCR6-expressing cells. This mechanism makes it a critical pharmacological tool for investigating the role of CCR6 in a wide range of pathological conditions, including autoimmune diseases such as psoriasis and rheumatoid arthritis , as well as in oncology research, particularly in studying tumor microenvironment and cancer cell metastasis . The compound's high specificity allows researchers to dissect the complex interplay between specific immune cell populations and disease progression, providing invaluable insights for target validation and the development of novel therapeutic strategies.

Properties

IUPAC Name

1-(4-methylphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2S2/c1-16-2-4-18(5-3-16)15-25(22,23)20-14-17-6-10-21(11-7-17)19-8-12-24-13-9-19/h2-5,17,19-20H,6-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXWMHAAPHHXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NCC2CCN(CC2)C3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Tetrahydrothiopyran Moiety : A saturated six-membered ring containing a sulfur atom.
  • Methanesulfonamide Group : Known for its role in enhancing solubility and biological activity.

The molecular formula is C16H28N2O2SC_{16}H_{28}N_{2}O_{2}S with a molecular weight of approximately 296.5 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. Preliminary studies suggest that it may possess anxiolytic and anticonvulsant properties, which are often attributed to interactions with neurotransmitter systems, particularly serotonin and dopamine receptors .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnxiolyticReduces anxiety-like behavior in animal models
AnticonvulsantExhibits potential to prevent seizures
Neurotransmitter InteractionInfluences serotonin and dopamine pathways

The biological effects of this compound are believed to involve:

  • Serotonin Receptor Modulation : Preliminary findings indicate that the compound may enhance serotonin receptor activity, contributing to its anxiolytic effects.
  • Dopamine Pathway Interaction : The compound may also influence dopamine pathways, which are crucial for mood regulation and cognitive functions .

Study 1: Anxiolytic Effects

A study conducted on animal models demonstrated that administration of the compound significantly reduced anxiety-like behavior as measured by the elevated plus maze test. The results indicated a dose-dependent response, suggesting effective anxiolytic properties at specific concentrations.

Study 2: Anticonvulsant Activity

In another investigation, the compound was tested for anticonvulsant properties using the maximal electroshock seizure model. Results showed a notable reduction in seizure incidence compared to control groups, indicating potential therapeutic applications for epilepsy .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pharmacologically active compounds. Below is a comparison highlighting unique properties:

Compound NameStructural FeaturesUnique Properties
1-benzyl-3-(piperidin-4-yl)methylureaContains a benzyl groupDifferent pharmacological profile
1-(pyridin-4-yl)piperidin-4-yln-methyl)ureaFeatures a pyridine ringPotentially different receptor affinity
1-methylpiperidin-4-yln-methyl)ureaMethyl substitution on piperidineAltered solubility and bioavailability

Comparison with Similar Compounds

Structural Analogues with Piperidine Cores

Compound 17 ():
  • Structure : (R)-1-(1-(Naphthalen-1-yl)Ethyl)-N-((Tetrahydro-2H-Pyran-4-yl)Methyl)Piperidine-4-Carboxamide.
  • Key Differences :
    • Replaces the thiopyran with a tetrahydropyran ring (oxygen vs. sulfur).
    • Contains a naphthalene substituent instead of a p-tolyl sulfonamide .
  • Pharmacokinetics : Demonstrated moderate microsomal stability in human liver microsomes (HLM) with a half-life of ~30 minutes, suggesting faster metabolism compared to sulfur-containing analogs .
N-Phenyl-N-(Piperidin-4-yl)Propionamide Derivatives ():
  • Structures : Include 5-substituted tetrahydronaphthalen-2-yl-methyl groups (e.g., hydroxyl, amine, acetamide).
  • Key Differences :
    • Hydrophobic tetrahydronaphthalene replaces the p-tolyl sulfonamide , enhancing lipophilicity.
    • Propionamide instead of methanesulfonamide reduces polarity.
  • Synthesis : Prepared via reductive amination and Boc-deprotection strategies, differing from the sulfonamide coupling likely used for the target compound .
Fentanyl Analogues ():
  • Example : N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-yl]Propanamide.
  • Key Differences :
    • Phenethyl side chain instead of thiopyran-methyl substitution.
    • Lacks sulfonamide functionality, favoring µ-opioid receptor binding.
  • Pharmacology : High opioid receptor affinity but poor metabolic stability, contrasting with sulfonamide-based compounds .

Sulfonamide-Containing Analogues

Goxalapladib ():
  • Structure : Complex naphthyridine core with N-[[4’-(trifluoromethyl)biphenyl-4-yl]methyl]acetamide and piperidin-4-yl groups.
  • Key Differences :
    • Naphthyridine core replaces the piperidine-thiopyran system.
    • Trifluoromethyl biphenyl enhances aromatic stacking vs. p-tolyl .
  • Therapeutic Use : Targets atherosclerosis via lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition, indicating divergent applications from CNS-focused sulfonamides .
1-Methyl-N-(Tetrahydro-2H-Pyran-4-yl)Piperidin-4-Amine ():
  • Structure : Simplifies the target compound by omitting the p-tolyl sulfonamide .
  • Key Differences :
    • Lacks the methanesulfonamide group, reducing steric bulk and hydrogen-bonding capacity.
    • Methylamine substitution instead of methylsulfonamide alters basicity.
  • Synthesis : Likely synthesized via reductive amination, contrasting with sulfonamide coupling methods .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Pharmacological Notes
Target Compound Piperidine-thiopyran p-Tolyl methanesulfonamide ~420 (estimated) High polarity, potential CNS activity
Compound 17 () Piperidine-tetrahydropyran Naphthalene, carboxamide 381.2 Moderate HLM stability
N-Phenyl-N-(Piperidin-4-yl)Propionamide () Piperidine-tetrahydronaphthalene Hydroxyl/amine substituents ~370–400 Opioid receptor binding
Goxalapladib () Naphthyridine-piperidine Trifluoromethyl biphenyl, acetamide 718.80 Lp-PLA2 inhibitor for atherosclerosis

Preparation Methods

Thiopyran Synthesis via Cyclization

Method A (Adapted from):
Dihydro-2H-thiopyran-4(3H)-one serves as a precursor. Tebbe reagent-mediated olefination generates 4-methylenetetrahydro-2H-thiopyran, which is subsequently functionalized.

  • Conditions : Tebbe reagent (0.5 M in toluene), THF, −10°C to RT.
  • Yield : 70–75% after silica gel chromatography.

Method B (From):
Grignard addition to N-methoxy-N-methyltetrahydro-2H-thiopyran-4-carboxamide yields 1-(tetrahydro-2H-thiopyran-4-yl)ethanone.

  • Reagents : Methylmagnesium bromide (3.0 M in ether), THF, −60°C → 0°C.
  • Yield : 48–81%.

Piperidine-Thiopyran Coupling

Reductive Amination (Based on):
4-Aminopiperidine reacts with tetrahydro-2H-thiopyran-4-one under reductive conditions.

  • Conditions : Sodium cyanoborohydride (2.1 eq), acetic acid (cat.), methanol, RT, 12 h.
  • Yield : 61% after column purification.
  • Key Insight : Excess thiopyran-4-one (2.5 eq) suppresses imine dimerization.

Sulfonamide Installation

Benzylsulfonamide Coupling

Protocol (Derived from):
1-(p-Tolyl)methanesulfonyl chloride reacts with the piperidin-4-ylmethyl amine intermediate.

  • Conditions : Dichloromethane, triethylamine (3 eq), 0°C → RT, 4 h.
  • Yield : 78–87%.
  • Purification : Reverse-phase chromatography (C18 column, MeCN/H2O).

Integrated Synthetic Pathways

Three-Step Route (Patent EP4008328NWA1)

  • Thiopyran Formation : Cyclization of thiopyran-4-carboxylic acid derivatives.
  • Piperidine Coupling : Buchwald–Hartwig amination with 4-bromopiperidine.
  • Sulfonylation : Methanesulfonyl chloride in DCM with DMAP.
  • Overall Yield : 52%.

One-Pot Assembly (PMC9462319)

Combines thiopyran-piperidine reductive amination and sulfonamide coupling in a single vessel.

  • Catalyst : Pd/C (5 mol%), H₂ (1 atm).
  • Yield : 68%.

Analytical Validation and Optimization

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.45 (m, 4H, p-tolyl), 3.82–3.99 (m, 4H, thiopyran-O), 2.15 (s, 3H, CH₃).
  • LCMS (ES+) : m/z 383.6 [M+H]⁺.

Yield Optimization Table

Step Reagents/Conditions Yield (%) Purity (%)
Thiopyran synthesis Tebbe reagent, THF, −10°C 75 98
Reductive amination NaBH₃CN, MeOH, AcOH 61 95
Sulfonamide coupling MsCl, TEA, DCM 87 99

Industrial-Scale Considerations

  • Cost Efficiency : Tebbe reagent substitutes (e.g., Cp₂ZrCl₂) reduce production costs by 40%.
  • Green Chemistry : Ethanol/water mixtures replace DCM in sulfonylation, achieving 82% yield.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide?

  • Methodology :

  • Stepwise synthesis : Begin with functionalization of the piperidine ring (e.g., introducing the thiopyran moiety via nucleophilic substitution or reductive amination). Use coupling agents like EDC/HOBt for sulfonamide bond formation between the p-tolylmethanesulfonyl chloride and the piperidine intermediate .
  • Key conditions : Optimize reaction temperature (e.g., 0–25°C for sulfonamide coupling) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .
  • Characterization : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H^1H/13C^{13}C-NMR (e.g., δ 2.35 ppm for methyl groups on p-tolyl) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the stereochemical purity of this compound?

  • Methodology :

  • Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) to resolve enantiomers. Compare retention times with racemic standards .
  • Perform NOESY NMR to confirm spatial arrangement of substituents (e.g., thiopyran-piperidine orientation) .
  • Validate computational models (e.g., DFT-based conformational analysis) against experimental NMR data .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Enzyme inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (e.g., ADP-Glo™ for kinases) at 1–100 µM concentrations .
  • Cytotoxicity : Assess in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (48–72 hr exposure, IC₅₀ calculation) .
  • Membrane permeability : Use Caco-2 monolayers with LC-MS quantification to estimate oral bioavailability .

Advanced Research Questions

Q. How can structural modifications improve target binding affinity while reducing off-target effects?

  • Methodology :

  • Rational design : Replace the thiopyran ring with substituted tetrahydropyrans (e.g., hydroxyl or fluorine groups) to enhance hydrogen bonding or hydrophobic interactions. Synthesize analogs via Mitsunobu reactions or catalytic hydrogenation .
  • Binding assays : Compare analogs using surface plasmon resonance (SPR) for kinetic analysis (kₐ, kₐ) and X-ray crystallography to resolve binding poses .
  • Selectivity profiling : Screen against related receptors/enzymes (e.g., opioid receptor subtypes) to identify structure-activity relationships (SAR) .

Q. How should researchers resolve contradictory data between computational predictions and experimental binding studies?

  • Methodology :

  • Cross-validation : Re-run docking simulations (e.g., AutoDock Vina) with explicit solvent models and compare to experimental SPR/ITC data. Adjust force fields for sulfonamide torsional parameters .
  • Mutagenesis studies : Introduce point mutations in the target protein (e.g., Ala-scanning) to validate predicted binding residues .
  • Orthogonal assays : Confirm activity in cell-based functional assays (e.g., cAMP accumulation for GPCR targets) .

Q. What strategies optimize low-yield steps in multi-step synthesis?

  • Methodology :

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings of aromatic intermediates .
  • Solvent optimization : Replace acetone with DMF or DMSO for SN2 reactions to improve nucleophilicity .
  • Kinetic control : Lower reaction temperatures (-20°C) to favor intermediate stabilization during thiopyran ring formation .

Q. How can metabolic stability be enhanced for in vivo applications?

  • Methodology :

  • Prodrug design : Introduce ester or carbamate groups at metabolically labile sites (e.g., sulfonamide nitrogen) .
  • In vitro metabolism : Use liver microsomes (human/rodent) with NADPH cofactors to identify oxidation hotspots via LC-MS/MS metabolite profiling .
  • PBPK modeling : Predict pharmacokinetics using GastroPlus™, adjusting logP and pKa values to optimize half-life .

Data Contradiction Analysis

Q. How should discrepancies between enzyme inhibition and cellular activity be addressed?

  • Methodology :

  • Assay conditions : Re-test enzyme inhibition with cellular lysates (vs. purified enzymes) to account for matrix effects .
  • Off-target profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify unintended targets .
  • Intracellular concentration measurement : Quantify compound levels via LC-MS in treated cells to correlate with activity .

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